

Spectroscopic Analysis of Chromium(II) Oxalate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **chromium(II) oxalate** (CrC₂O₄), with a specific focus on Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic techniques. This document details the synthesis of the compound, experimental protocols for its analysis, and the interpretation of the resulting spectral data.

Introduction

Chromium(II) oxalate is an inorganic compound with the chemical formula CrC₂O₄. It typically exists as a dihydrate, CrC₂O₄·2H₂O, which presents as a light green crystalline product.[1] Spectroscopic analysis is crucial for confirming the synthesis of this compound and for understanding its structural and electronic properties. The magnetic moment of **chromium(II) oxalate** dihydrate is approximately 4.65 Bohr magnetons, which suggests a high-spin d⁴ configuration for the Cr²⁺ ion in an octahedral coordination geometry, consistent with other linear polymeric metal(II) oxalates.[1] This guide outlines the key methodologies for characterizing **chromium(II) oxalate** using IR and UV-Vis spectroscopy.

Synthesis of Chromium(II) Oxalate Dihydrate (CrC₂O₄·2H₂O)

A reliable method for the preparation of **chromium(II) oxalate** dihydrate involves the reaction of chromium(II) sulfate pentahydrate with a mixture of sodium oxalate and oxalic acid.[1] It is



critical to perform the synthesis in a deoxygenated environment to prevent the oxidation of the Cr^{2+} ion.

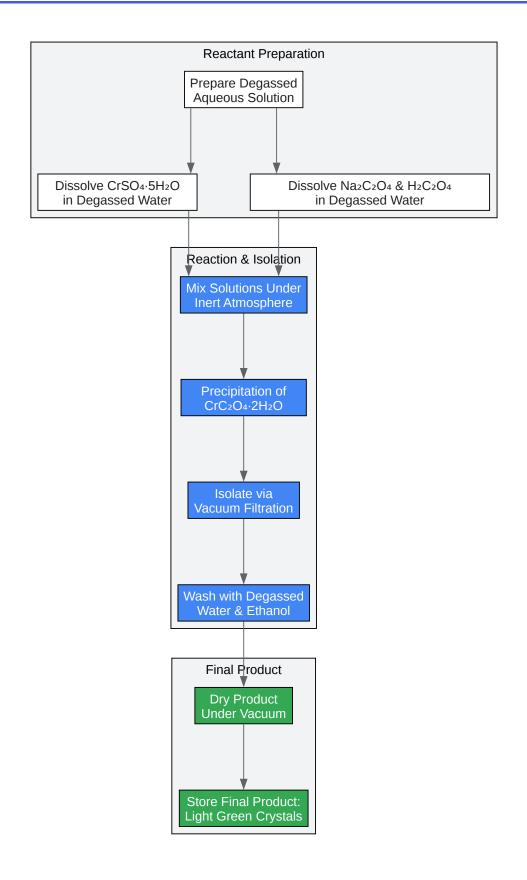
Experimental Protocol

- Solution Preparation: Prepare a degassed aqueous solution by bubbling an inert gas (e.g., nitrogen or argon) through deionized water for at least 30 minutes.
- Reactant Dissolution: In the degassed water, dissolve chromium(II) sulfate pentahydrate (CrSO₄·5H₂O). In a separate vessel, dissolve a stoichiometric mixture of sodium oxalate (Na₂C₂O₄) and oxalic acid (H₂C₂O₄) in degassed water.
- Precipitation: Slowly add the oxalate solution to the chromium(II) sulfate solution with continuous stirring under an inert atmosphere. A light green precipitate of chromium(II) oxalate dihydrate will form.
- Isolation and Washing: Isolate the precipitate by vacuum filtration. Wash the collected solid several times with degassed water to remove any soluble impurities, followed by a wash with a solvent like ethanol to facilitate drying.
- Drying: Dry the final product under a vacuum or in a desiccator over a suitable drying agent.

Synthesis Workflow

The logical flow for the synthesis of **chromium(II) oxalate** dihydrate is illustrated below.





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Caption: Workflow for the synthesis of **chromium(II) oxalate** dihydrate.



Infrared (IR) Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **chromium(II) oxalate** dihydrate, this technique is essential for confirming the presence of the oxalate ligand and water of hydration, as well as for probing the metal-ligand bond.

Experimental Protocol

- Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the
 dried chromium(II) oxalate dihydrate sample (approx. 1-2 mg) with about 200 mg of dry,
 spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to achieve a fine,
 homogeneous powder.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000–400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Data Presentation and Interpretation

The IR spectrum of **chromium(II) oxalate** dihydrate is expected to show characteristic absorption bands corresponding to the vibrational modes of the water molecules and the coordinated oxalate anion. The assignments provided are based on data from analogous metal(II) oxalate complexes.[2][3]



Wavenumber (cm ⁻¹)	Vibrational Mode Assignment	Description
~3400 (broad)	ν(O-H) of H ₂ O	A strong, broad band indicating the stretching vibrations of coordinated and/or lattice water molecules.[2]
~1620	δ (H-O-H) of H $_2$ O	Bending vibration of water molecules, often overlapping with the C=O stretching band. [2]
~1660	ν_as(C=O)	Antisymmetric stretching vibration of the carbonyl groups in the coordinated oxalate ligand.
~1360 & ~1315	ν_s(C-O) + ν(C-C)	Symmetric C-O stretching coupled with C-C stretching.
~820	δ(O-C=O) + ν(Cr-O)	O-C=O bending (in-plane deformation) coupled with the metal-oxygen stretching vibration.
~500	ν(Cr-O) + Ring Deformation	Metal-oxygen stretching vibration, characteristic of the coordination bond.

UV-Visible (UV-Vis) Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes like **chromium(II) oxalate**, it is used to study the d-d electronic transitions of the central metal ion, which are influenced by the surrounding ligands.

Experimental Protocol (Diffuse Reflectance)

Given that **chromium(II) oxalate** is largely insoluble in water and common solvents, UV-Vis analysis is best performed on the solid sample using diffuse reflectance spectroscopy.[4]



- Sample Preparation: The finely ground solid sample is used directly. A non-absorbing, highly reflective material like barium sulfate (BaSO₄) or powdered polytetrafluoroethylene (PTFE) is used as a reference standard.
- Data Acquisition: The solid sample is placed in a sample holder in a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere).
- Spectrum Recording: The reflectance spectrum is recorded over a range, typically 200–800 nm. The data is often converted to absorbance using the Kubelka-Munk equation: F(R) = (1-R)² / 2R, where R is the reflectance.

Data Presentation and Interpretation

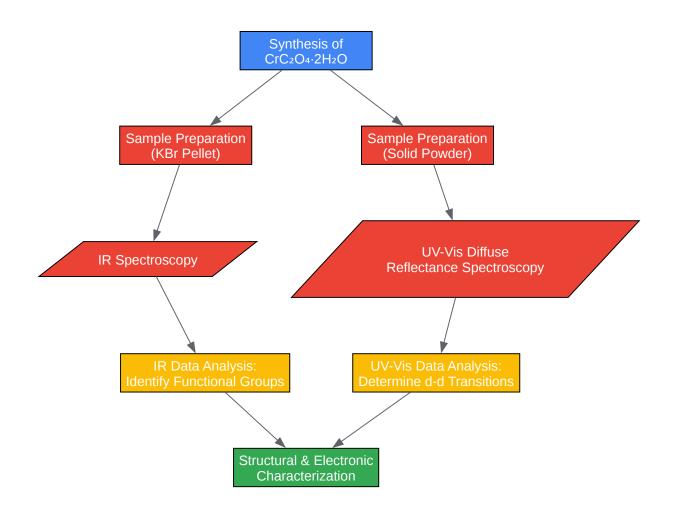
The Cr²⁺ ion has a d⁴ electron configuration. In a high-spin octahedral ligand field, the ground electronic state is 5E_g . According to theory, a single spin-allowed d-d transition is expected, corresponding to the excitation of an electron from the e_g orbital to the t₂_g orbital (${}^5E_g \rightarrow {}^5T_{2g}$). This transition often appears as a broad and sometimes split band in the visible or near-IR region due to the Jahn-Teller effect, which is common for high-spin d⁴ complexes.

Electronic Transition	Expected λ_max (nm)	Description
⁵ E_g → ⁵ T ₂ _g	~650 - 850	This single spin-allowed transition is responsible for the color of the complex. The broadness is due to the Jahn-Teller distortion of the excited state.[5][6]
Charge Transfer	< 400	Ligand-to-metal charge transfer (LMCT) bands may appear in the UV region at higher energies.

Overall Analytical Workflow

The comprehensive characterization of **chromium(II) oxalate** involves a sequential process from synthesis to detailed spectroscopic analysis and data interpretation.





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Caption: Overall workflow for the spectroscopic analysis of **chromium(II) oxalate**.

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